molecular formula C15H13NO4S B1361466 Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate CAS No. 288154-66-5

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

Cat. No.: B1361466
CAS No.: 288154-66-5
M. Wt: 303.3 g/mol
InChI Key: JYUIGHULZMFAPH-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is an organic compound with the molecular formula C15H13NO4S and a molecular weight of 303.339 g/mol . This compound is known for its unique chemical structure, which includes a nitro group, a thioether linkage, and a methyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylthiophenol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage and ester group also contribute to its reactivity and interaction with enzymes and proteins .

Comparison with Similar Compounds

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate can be compared with similar compounds such as:

    Methyl 4-[(phenyl)thio]-3-nitrobenzoate: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.

    Methyl 4-[(2-chlorophenyl)thio]-3-nitrobenzoate: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.

    Methyl 4-[(2-methylphenyl)thio]-3-aminobenzoate:

Properties

IUPAC Name

methyl 4-(2-methylphenyl)sulfanyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-10-5-3-4-6-13(10)21-14-8-7-11(15(17)20-2)9-12(14)16(18)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUIGHULZMFAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244895
Record name Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288154-66-5
Record name Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288154-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-((2-METHYLPHENYL)THIO)-3-NITROBENZOATE
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